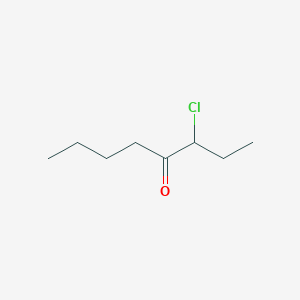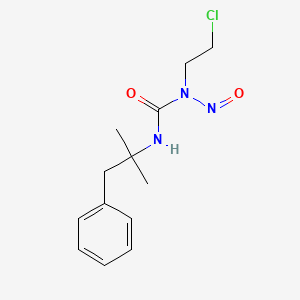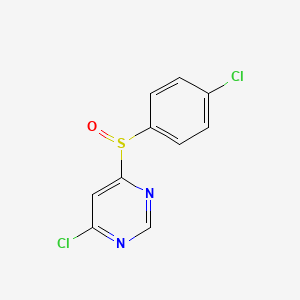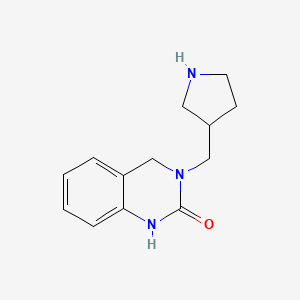
2,2'-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound belonging to the class of fluorene derivatives. This compound is primarily used in the field of organic electronics, particularly in the synthesis of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves organic synthesis methods. A common synthetic route includes the reaction of 2,7-dibromofluorene with boronic acid pinacol ester under specific conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki Coupling: Common reagents include aryl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of various organic electronic materials .
科学的研究の応用
2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:
Organic Electronics: It is used in the synthesis of OLEDs, PLEDs, OFETs, and polymer solar cells due to its excellent semiconducting properties
Material Science: The compound is employed in the development of new materials with enhanced electronic and optical properties.
Nanotechnology: It is used in the fabrication of nanostructured materials for various applications, including sensors and transistors.
作用機序
The mechanism of action of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a semiconducting material. In OLEDs, for example, the compound emits high-efficiency and stable blue light when an electric current is applied. This is due to the electronic transitions within the fluorene core, which facilitate the emission of light .
類似化合物との比較
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has similar applications in organic electronics but differs in the alkyl substituents on the fluorene core.
2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another similar compound with bromine substituents, used in different electronic applications.
Uniqueness
The uniqueness of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its specific structural features, which provide distinct electronic properties and make it highly suitable for use in high-performance organic electronic devices .
特性
分子式 |
C39H44B2O4 |
|---|---|
分子量 |
598.4 g/mol |
IUPAC名 |
2-[9,9-bis(4-methylphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C39H44B2O4/c1-25-11-15-27(16-12-25)39(28-17-13-26(2)14-18-28)33-23-29(40-42-35(3,4)36(5,6)43-40)19-21-31(33)32-22-20-30(24-34(32)39)41-44-37(7,8)38(9,10)45-41/h11-24H,1-10H3 |
InChIキー |
IZEIFQCGSAHNLB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



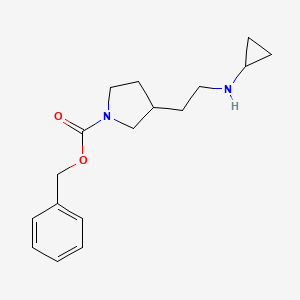
![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
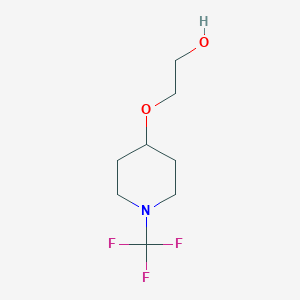
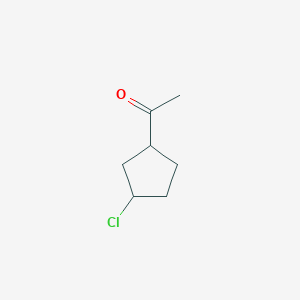
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)

![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
